![molecular formula C15H14N2O B3020281 2-(2-phenoxyethyl)-1H-1,3-benzodiazole CAS No. 82326-45-2](/img/structure/B3020281.png)
2-(2-phenoxyethyl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Phenoxyethanol is an organic compound with the formula C6H5OC2H4OH . It is a colorless oily liquid that can be classified as a glycol ether and a phenol ether . It is a common preservative in vaccine formulations .
Synthesis Analysis
The solventless and heterogeneously catalysed synthesis of 2-phenoxyethanol (ethylene glycol monophenyl ether) via the reaction between phenol and ethylene carbonate was investigated using Na-mordenite catalysts . This is an alternative to the industrial process using ethylene oxide and homogeneous basic conditions .Molecular Structure Analysis
The molecular structure of 2-phenoxyethanol is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Under specific reaction conditions, it was possible to obtain total selectivity to phenoxyethanol at up to 75% phenol conversion and 82% selectivity at total phenol conversion in 5–7 hours of reaction time and using a moderate excess of ethylene carbonate .Physical And Chemical Properties Analysis
2-Phenoxyethanol is a colorless oily liquid with a faint rose-like odor . It has a density of 1.102 g/cm3, a melting point of -2 °C, and a boiling point of 247 °C . It is soluble in water, chloroform, alkali, diethyl ether, and is miscible in acetone, ethanol, and glycerol .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2-phenoxyethyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)18-11-10-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHPJRVHNSHKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.